Cas no 2017555-09-6 (Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate)

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate is an organotrifluoroborate reagent commonly used in Suzuki-Miyaura cross-coupling reactions. Its key advantages include enhanced stability compared to boronic acids, reducing decomposition risks during storage and handling. The furfurylamino-carbonyl moiety provides additional functionalization potential, making it useful in constructing complex molecular architectures. The potassium trifluoroborate group improves solubility in polar solvents, facilitating reaction conditions. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where controlled coupling reactions are essential. Its crystalline form ensures consistent purity, while the trifluoroborate group minimizes protodeboronation side reactions, improving yield and selectivity in cross-coupling applications.
Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate structure
2017555-09-6 structure
商品名:Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate
CAS番号:2017555-09-6
MF:C12H10BF3KNO2
メガワット:307.117814540863
MDL:MFCD11977716
CID:4673723

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate 化学的及び物理的性質

名前と識別子

    • Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate
    • Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate
    • potassium trifluoro(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)boranuide
    • AMTB164
    • PC200142
    • Potassium [4-(furfurylamino-1-carbonyl)-phenyl]trifluoroborate
    • Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate
    • MDL: MFCD11977716
    • インチ: 1S/C12H10BF3NO2.K/c14-13(15,16)10-5-3-9(4-6-10)12(18)17-8-11-2-1-7-19-11;/h1-7H,8H2,(H,17,18);/q-1;+1
    • InChIKey: BNXMQAULUCBEPA-UHFFFAOYSA-N
    • ほほえんだ: [K+].F[B-](C1C=CC(C(NCC2=CC=CO2)=O)=CC=1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 322
  • トポロジー分子極性表面積: 42.2

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate セキュリティ情報

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB256012-5 g
Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate; .
2017555-09-6
5 g
€303.20 2023-07-20
abcr
AB256012-5g
Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate; .
2017555-09-6
5g
€292.00 2025-02-20
Apollo Scientific
PC200142-5g
Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate
2017555-09-6
5g
£136.00 2024-07-20
TRC
P698933-100mg
Potassium [4-(Furfurylamino-1-carbonyl)phenyl]trifluoroborate
2017555-09-6
100mg
$ 65.00 2022-06-03
TRC
P698933-500mg
Potassium [4-(Furfurylamino-1-carbonyl)phenyl]trifluoroborate
2017555-09-6
500mg
$ 80.00 2022-06-03
Apollo Scientific
PC200142-10g
Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate
2017555-09-6
10g
£238.00 2024-07-20
Key Organics Ltd
AS-2384-1G
Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate
2017555-09-6 >95%
1g
£32.00 2025-02-08
Key Organics Ltd
AS-2384-5G
Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate
2017555-09-6 >95%
5g
£114.00 2025-02-08
Key Organics Ltd
AS-2384-1MG
Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate
2017555-09-6 >95%
1mg
£37.00 2025-02-08
Key Organics Ltd
AS-2384-10G
Potassium [4-(furfurylamino-1-carbonyl)phenyl]trifluoroborate
2017555-09-6 >95%
10g
£210.00 2025-02-08

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate 関連文献

Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborateに関する追加情報

Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) and Its Applications in Modern Chemical Biology

Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) (CAS No. 2017555-09-6) is a sophisticated organofluorine compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its furfurylamino-1-carbonylphenyl moiety and trifluoroborate anion, exhibits remarkable stability and reactivity, making it a valuable tool in the development of novel pharmaceuticals and agrochemicals.

The furfurylamino-1-carbonylphenyl group in Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) contributes to its ability to participate in various biochemical transformations, including condensation reactions, nucleophilic substitutions, and metal coordination. These properties are particularly useful in the synthesis of complex molecules such as drug intermediates and catalysts. The presence of the trifluoroborate anion further enhances the compound's solubility in polar organic solvents, facilitating its use in a wide range of synthetic protocols.

In recent years, there has been a surge in research focused on the development of fluorinated compounds due to their enhanced metabolic stability and bioavailability. Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) is no exception and has been explored in several cutting-edge studies. For instance, researchers have utilized this compound as a key intermediate in the synthesis of potent protease inhibitors, which are critical in the treatment of chronic diseases such as HIV and hepatitis C. The furfurylamino-1-carbonylphenyl group serves as a versatile handle for further functionalization, allowing for the precise tuning of biological activity.

The application of Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) extends beyond pharmaceuticals into the realm of materials science. Its ability to act as a ligand for transition metals has been leveraged in the design of efficient catalysts for organic transformations. These catalysts are essential for industrial processes that require high selectivity and yield, underscoring the compound's importance in both academic research and industrial applications.

A particularly noteworthy study published in a leading chemical biology journal demonstrated the use of Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) in the development of a novel class of fluorinated amino acids. These amino acids were found to exhibit improved stability against enzymatic degradation, making them promising candidates for use in protein engineering and drug design. The study highlighted the compound's role in enabling the synthesis of structurally complex molecules with tailored biological properties.

The synthetic utility of Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) is further underscored by its versatility in cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the efficient construction of carbon-carbon bonds essential for building complex molecular architectures. The compound's compatibility with various coupling partners, including palladium and copper catalysts, makes it an indispensable reagent in synthetic laboratories.

In conclusion, Potassium 4-(Furfurylamino-1-carbonylphenyltrifluoroborate) represents a significant advancement in the field of chemical biology. Its unique structural features and reactivity make it a powerful tool for developing novel pharmaceuticals, agrochemicals, and materials. As research continues to uncover new applications for this compound, its importance is expected to grow even further, driving innovation across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:2017555-09-6)Potassium 4-(Furfurylamino-1-carbonyl)phenyltrifluoroborate
A920548
清らかである:99%
はかる:5g
価格 ($):177.0